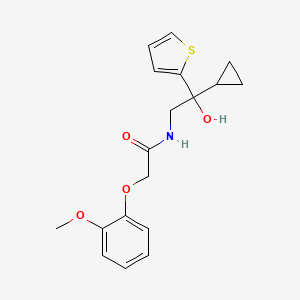![molecular formula C16H23N5O B2496480 N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide CAS No. 2249104-20-7](/img/structure/B2496480.png)
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which in turn can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide involves the inhibition of GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound leads to an increase in GABA levels, which can have a variety of effects on neuronal excitability and function. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders. By increasing GABA levels, this compound has been shown to have a variety of effects on neuronal function, including the suppression of seizures, the reduction of anxiety, and the attenuation of drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is its selectivity for GABA transaminase. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems. Another advantage is the availability of synthetic routes to produce this compound in large quantities, which allows for the testing of the compound in a range of experimental paradigms. One limitation of using this compound in lab experiments is the potential for off-target effects, which may complicate the interpretation of results. Additionally, the use of this compound in animal models may not fully recapitulate the effects of the compound in humans, which may limit its translational potential.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on the brain and body, including the potential for tolerance and withdrawal. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could improve its therapeutic potential. Overall, the continued investigation of this compound and its effects on the brain and body has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is cyclohexanone, which is converted to 1-cyanocyclohexane through a series of reactions. The 1-cyanocyclohexane is then reacted with 2-(2-pyrimidinyl)ethylamine to form the desired product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can have a variety of effects on neuronal excitability and function. This compound has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being investigated as a potential treatment for these and other disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-21(11-6-14-18-9-5-10-19-14)12-15(22)20-16(13-17)7-3-2-4-8-16/h5,9-10H,2-4,6-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWSHILTYWXBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CC=N1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

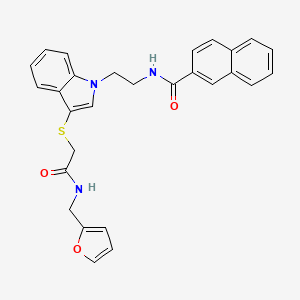
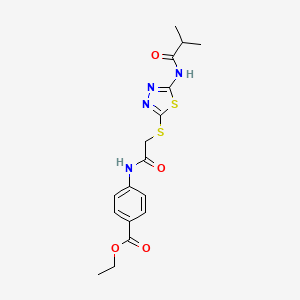
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
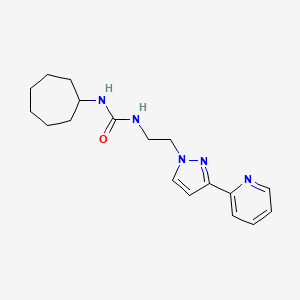
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)


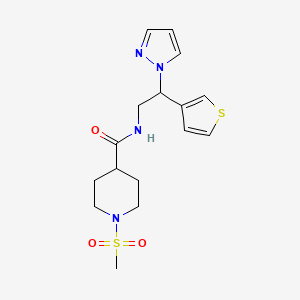
![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
